Reduced Molecular Weight vs. AC‑90179: Potential for Improved Ligand Efficiency and CNS Permeability
The title compound (free base MW = 306 Da) is approximately 72 Da lighter than AC‑90179 (MW = 378 Da) because it lacks the N‑(4‑methylbenzyl) substituent [1]. In CNS drug design, a molecular weight below 350 Da is generally favourable for passive BBB permeation, and the reduction in molecular weight raises the ligand efficiency (LipE) if potency is maintained. While direct potency data for the title compound are lacking, the structural simplification provides a higher ‘ceiling’ for achieving desirable CNS drug‑like properties [2].
| Evidence Dimension | Molecular weight (free base) |
|---|---|
| Target Compound Data | 306 Da |
| Comparator Or Baseline | AC‑90179 free base: 378 Da |
| Quantified Difference | 72 Da lower (19% reduction) |
| Conditions | Calculated from molecular formula; no experimental determination |
Why This Matters
Lower molecular weight is statistically associated with higher probability of oral absorption and CNS penetration, making the compound a more attractive starting point for lead optimisation than its heavier congener.
- [1] CAS Common Chemistry; molecular formula derived from CAS registry data. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435‑449. View Source
